2(1H)-Quinolinone, 6-chloro-, potassium salt 2(1H)-Quinolinone, 6-chloro-, potassium salt
Brand Name: Vulcanchem
CAS No.: 92449-39-3
VCID: VC8186165
InChI: InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12);
SMILES: C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K]
Molecular Formula: C9H6ClKNO
Molecular Weight: 218.7 g/mol

2(1H)-Quinolinone, 6-chloro-, potassium salt

CAS No.: 92449-39-3

Cat. No.: VC8186165

Molecular Formula: C9H6ClKNO

Molecular Weight: 218.7 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinolinone, 6-chloro-, potassium salt - 92449-39-3

Specification

CAS No. 92449-39-3
Molecular Formula C9H6ClKNO
Molecular Weight 218.7 g/mol
Standard InChI InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12);
Standard InChI Key RLYWGQXBAISPGM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K]
Canonical SMILES C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K]

Introduction

Synthetic Methodologies

Cyclization Strategies for Quinolinone Core Formation

The quinolinone scaffold is typically synthesized via cyclization reactions. A prominent method involves the base-promoted intramolecular cyclization of β-bromo-α,β-unsaturated amides. For example, K₂CO₃ in dimethylformamide (DMF) under microwave irradiation (150°C, 2 hours) efficiently generates quinolin-2(1H)-ones . Adapting this approach, 6-chloro substitution could be introduced either before or after cyclization.

Representative Protocol:

  • Substrate Preparation: Begin with a chlorinated precursor, such as 6-chloro-2-methylquinoline, to ensure regioselective incorporation of chlorine.

  • Oxidation: Convert the methyl group to a carbonyl via oxidation using agents like KMnO₄ or SeO₂.

  • Salt Formation: Treat the resulting 6-chloro-2(1H)-quinolinone with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar solvent (e.g., ethanol) to yield the potassium salt .

Chlorination and Functionalization

Physicochemical Properties

Solubility and Stability

The potassium salt form significantly enhances aqueous solubility compared to the neutral quinolinone. While 2-quinolinone itself has limited water solubility (≈1.2 mg/mL) , the ionic nature of the potassium salt likely increases this value, facilitating formulation for biological applications. Stability studies on analogous potassium salts of triazinoquinazolinones indicate robust thermal and hydrolytic resistance under physiological conditions .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the NH proton (δ ≈ 11.5 ppm), aromatic protons in the range δ 7.0–8.0 ppm, and a deshielded proton adjacent to the chlorine substituent .

  • IR Spectroscopy: Strong absorption bands for the carbonyl (C=O, ≈1650 cm⁻¹) and C-Cl (≈750 cm⁻¹) groups are diagnostic .

Industrial and Materials Science Applications

Catalysis and Coordination Chemistry

The quinolinone framework serves as a ligand in transition metal catalysis. The potassium salt’s solubility enables homogeneous reaction conditions, potentially improving catalytic efficiency in cross-coupling or oxidation reactions.

Photophysical Properties

Chlorinated quinolinones may exhibit tunable fluorescence, applicable in organic light-emitting diodes (OLEDs) or sensors. The potassium counterion could modulate intermolecular interactions, influencing emission spectra.

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies integrating chlorination and salt formation to streamline production.

  • Biological Screening: Evaluate in vitro and in vivo activity against drug-resistant pathogens and malaria strains.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to elucidate contributions of chlorine and potassium to bioactivity.

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